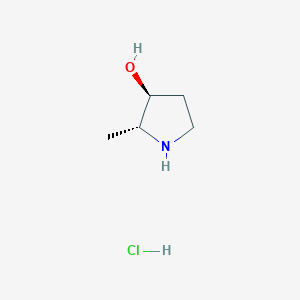
2-(Chloromethyl)-1,3,4-thiadiazole
Vue d'ensemble
Description
2-(Chloromethyl)-1,3,4-thiadiazole (CMTD) is a heterocyclic compound that is widely used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. CMTD is a five-membered ring compound composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one chlorine atom. It is a colorless, water-soluble solid that is highly reactive and has a variety of applications.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,3,4-thiadiazole is not completely understood. However, it is believed that the chlorine atom in the 2-(Chloromethyl)-1,3,4-thiadiazole molecule is capable of forming a bond with the nitrogen atom of the thiourea molecule, resulting in the formation of a new bond between the two molecules. This new bond is believed to be responsible for the reactivity of 2-(Chloromethyl)-1,3,4-thiadiazole, as it is capable of forming new bonds with other molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Chloromethyl)-1,3,4-thiadiazole are not well understood. However, it is known that 2-(Chloromethyl)-1,3,4-thiadiazole is capable of inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to anti-inflammatory effects, as well as anti-cancer effects. In addition, 2-(Chloromethyl)-1,3,4-thiadiazole has been shown to have antifungal and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Chloromethyl)-1,3,4-thiadiazole in laboratory experiments is its availability and low cost. 2-(Chloromethyl)-1,3,4-thiadiazole is widely available and can be easily synthesized from readily available starting materials. In addition, 2-(Chloromethyl)-1,3,4-thiadiazole is relatively non-toxic and can be handled safely in the laboratory. However, 2-(Chloromethyl)-1,3,4-thiadiazole is highly reactive and can easily react with other molecules, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for the research and development of 2-(Chloromethyl)-1,3,4-thiadiazole. These include further exploration of the biochemical and physiological effects of 2-(Chloromethyl)-1,3,4-thiadiazole, as well as the development of new synthetic methods for the production of 2-(Chloromethyl)-1,3,4-thiadiazole. In addition, further research into the mechanism of action of 2-(Chloromethyl)-1,3,4-thiadiazole could lead to the development of new pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research into the potential toxicity of 2-(Chloromethyl)-1,3,4-thiadiazole could lead to the development of safer and more effective compounds.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,3,4-thiadiazole has been extensively studied and utilized in various scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antiviral agents, and antifungal agents. It has also been used in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides. In addition, 2-(Chloromethyl)-1,3,4-thiadiazole has been used in the synthesis of various organic compounds, such as dyes, pigments, and flame retardants.
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-6-5-2-7-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJWZEFPPICGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3,4-thiadiazole | |
CAS RN |
1823233-50-6 | |
| Record name | 2-(chloromethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B3420273.png)



![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)



